molecular formula C32H29N5O3S B15084162 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15084162
M. Wt: 563.7 g/mol
InChI Key: KJXROEJVVJGTCU-FMFFXOCNSA-N
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Description

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of aromatic rings, triazole, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and appropriate aryl aldehydes under acidic or basic conditions.

    Introduction of the Benzyloxy Group: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as potassium carbonate.

    Condensation Reaction: The final step involves the condensation of the triazole derivative with the benzyloxy-substituted benzaldehyde in the presence of a suitable catalyst like acetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylphenyl groups.

    Reduction: Reduction reactions can target the triazole ring or the benzyloxy group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and hydrazide group are key functional groups that enable binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzyloxy)phenylacrylic acid
  • 4-(benzyloxy)phenylacrylic acid
  • 3-(benzyloxy-4-methoxyphenyl)acrylic acid

Uniqueness

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C32H29N5O3S

Molecular Weight

563.7 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C32H29N5O3S/c1-23-11-15-27(16-12-23)37-31(26-13-17-28(39-2)18-14-26)35-36-32(37)41-22-30(38)34-33-20-25-9-6-10-29(19-25)40-21-24-7-4-3-5-8-24/h3-20H,21-22H2,1-2H3,(H,34,38)/b33-20+

InChI Key

KJXROEJVVJGTCU-FMFFXOCNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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